4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-{[(2E)-3-Phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a thienopyrimidine derivative featuring a tetrahydrobenzothiophene core fused with a pyrimidine ring. The compound is substituted at the 4-position with a (2E)-3-phenylprop-2-en-1-ylsulfanyl group, which introduces structural rigidity and π-conjugation due to the trans-configuration of the propenyl chain .
The synthesis of this compound likely follows established protocols for thienopyrimidine derivatives, starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (Gewald reaction product) . Subsequent formamide cyclization yields the pyrimidinone intermediate, which is chlorinated (POCl₃) to form 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. Nucleophilic substitution with (2E)-3-phenylprop-2-en-1-ylthiol under reflux conditions in isopropanol or THF would afford the target compound .
Properties
Molecular Formula |
C19H18N2S2 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H18N2S2/c1-2-7-14(8-3-1)9-6-12-22-18-17-15-10-4-5-11-16(15)23-19(17)21-13-20-18/h1-3,6-9,13H,4-5,10-12H2/b9-6+ |
InChI Key |
NDFQMJZIPHOHDP-RMKNXTFCSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Chemical Reactions Analysis
4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of benzothieno[2,3-d]pyrimidines demonstrate promising anticancer properties. The compound has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, revealing IC50 values that suggest potent antitumor activity .
Antimicrobial Properties
The compound's sulfanyl group contributes to its antimicrobial activity. Research has demonstrated that derivatives exhibit significant inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 4–20 μmol/L, suggesting that they could serve as effective antimicrobial agents .
Synthetic Pathways
The synthesis of 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the benzothieno structure followed by the introduction of the sulfanyl group through nucleophilic substitution reactions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl ring or modifications to the pyrimidine core can significantly affect biological activity. For example, the introduction of electron-withdrawing groups has been linked to enhanced potency against specific cancer cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylprop-2-en-1-yl group and the benzothieno ring system play crucial roles in binding to these targets, potentially modulating their activity. The sulfanyl linkage may also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives are structurally diverse, with variations in substituents at the 2-, 3-, and 4-positions significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations
Piperazinyl/Benzyl Groups: Derivatives like 4c exhibit lower melting points (134–135°C) compared to hydrazino-substituted 5 (175°C), likely due to reduced crystallinity from flexible side chains . Propenyl vs. Aromatic Substituents: The (2E)-3-phenylpropenyl group in the target compound may enhance π-π stacking interactions compared to aliphatic chains (e.g., 2-methylpropenyl in ).
Synthetic Accessibility: Chloropyrimidine intermediates (e.g., compound 3 in ) are critical for nucleophilic substitutions. Reactions with thiols (e.g., benzenesulphonamide in ) typically achieve yields >70%, whereas hydrazine derivatives require milder conditions (e.g., ethanol reflux) .
Biological Activity Trends: Antimicrobial Activity: Compounds with sulfonamide or piperazinyl groups (e.g., 5e in , 4c in ) show moderate-to-strong activity against bacterial strains, attributed to sulfhydryl group interactions with microbial enzymes . Anticancer Potential: Thienopyrimidines with bulky aromatic substituents (e.g., anthracenyl in ) inhibit proliferation via EGFR/VEGFR-2 pathways, suggesting the target compound’s propenyl-phenyl group may confer similar activity . HIV Inhibition: Brominated derivatives (e.g., ) are patented for HIV replication inhibition, highlighting the role of halogen atoms in viral enzyme targeting .
Biological Activity
The compound 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.49 g/mol. The compound features a complex structure that includes a thieno-pyrimidine core and a phenylpropene side chain.
Synthesis
Recent studies have reported various synthetic routes for thieno[2,3-d]pyrimidine derivatives. For instance, Guo et al. (2024) synthesized several derivatives by modifying the thieno-pyrimidine scaffold to enhance biological activity against cancer cells .
Anticancer Activity
Numerous studies have indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties:
- Inhibition of Tumor Cell Growth : Research by Elmongy et al. (2022) demonstrated that specific derivatives showed inhibitory activity against breast cancer cells and non-small cell lung cancer with IC50 values ranging from 43% to 87% .
- Structure-Activity Relationship (SAR) : A study evaluating various synthesized compounds found that those with electron-withdrawing groups displayed enhanced cytotoxicity against MDA-MB-231 cell lines (IC50 = 27.6 μM) .
The proposed mechanisms for the anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : Some derivatives act as dual inhibitors of EGFR and VEGFR pathways, which are crucial in tumor growth and metastasis .
Case Studies
A notable case study involved the synthesis and evaluation of several thieno[2,3-d]pyrimidine derivatives for their anticancer activity. The lead compound exhibited significant selective cytotoxicity against breast cancer cell lines while showing minimal toxicity to normal cells .
Data Summary
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound I | 27.6 | MDA-MB-231 (Breast) | Cell cycle arrest and apoptosis |
| Compound II | 43 - 87 | Non-small cell lung cancer | Dual EGFR/VGFR inhibition |
| Compound III | Varies | Various tumor types | Targeting specific signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
